molecular formula C17H20N6S B12269610 N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12269610
M. Wt: 340.4 g/mol
InChI Key: IMWLFBPNPUOGDC-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,2-c]pyridine moiety, a piperazine ring, and a pyrimidine core. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from the preparation of the thieno[3,2-c]pyridine core. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the piperazine and pyrimidine moieties under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Uniqueness: N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H20N6S

Molecular Weight

340.4 g/mol

IUPAC Name

N-ethyl-2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H20N6S/c1-2-18-15-4-7-20-17(21-15)23-10-8-22(9-11-23)16-13-5-12-24-14(13)3-6-19-16/h3-7,12H,2,8-11H2,1H3,(H,18,20,21)

InChI Key

IMWLFBPNPUOGDC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC4=C3C=CS4

Origin of Product

United States

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